1-(4-Fluorophenyl)butane-1,4-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)butane-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTUTNRRNQQBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Fluorophenyl)butane-1,4-diol
Executive Summary & Molecular Identity
1-(4-Fluorophenyl)butane-1,4-diol is a specialized chiral building block used primarily in the synthesis of 2-aryl-tetrahydrofuran scaffolds. These scaffolds are critical pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl-ether linkages or as core structures in selective serotonin reuptake inhibitors (SSRIs) and novel anti-inflammatory agents.
The incorporation of the para-fluorine atom is a strategic medicinal chemistry modification. It blocks metabolic oxidation at the reactive para position (preventing the formation of potentially toxic quinone-imine metabolites) while simultaneously modulating the lipophilicity (LogP) of the resulting drug candidate without significantly altering its steric bulk.
Molecular Specifications
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 1267310-14-4 |
| Molecular Formula | |
| Molecular Weight | 184.21 g/mol |
| Chirality | One stereocenter at C1 (Available as (R), (S), or Racemate) |
| Key Functional Groups | Secondary Benzylic Alcohol (C1), Primary Aliphatic Alcohol (C4), Aryl Fluoride |
Physicochemical Properties[4][5][6][7][8][9][10]
The following data aggregates experimental observations with high-confidence predictive models derived from structural analogs (e.g., 1-(3-fluorophenyl)butane-1,4-diol).
Table 1: Physicochemical Parameters
| Property | Value / Range | Scientific Context |
| Physical State | Waxy Solid or Viscous Oil | Depends on enantiomeric purity. Racemates often crystallize (MP ~75-80°C), while pure enantiomers may remain oils due to disrupted packing. |
| LogP (Predicted) | 1.35 – 1.45 | The fluorine atom increases lipophilicity by approx. 0.2 units vs. the non-fluorinated analog (LogP ~1.1), improving membrane permeability. |
| Solubility (Water) | Moderate (~20-30 mg/mL) | The 1,4-diol motif provides significant hydrophilicity, counteracting the hydrophobic fluorophenyl group. |
| Solubility (Organic) | High | Soluble in Methanol, THF, DCM, Ethyl Acetate. |
| pKa (C1-OH) | ~13.5 | Benzylic alcohol is slightly more acidic than the aliphatic C4-OH (~15.5) due to inductive stabilization by the aryl ring. |
| H-Bond Donors | 2 | Critical for crystal lattice energy and receptor binding. |
Synthetic Pathways & Protocols
The synthesis of this compound is typically achieved via the reduction of
Core Synthetic Workflow
The following diagram illustrates the conversion of Fluorobenzene to the target Diol, and its subsequent application in generating the Tetrahydrofuran (THF) scaffold.
Figure 1: Synthetic pathway from commodity starting materials to the THF pharmacophore.[1][2][3]
Detailed Protocol: Reduction of Keto-Acid to Diol
Rationale: Sodium Borohydride (
Reagents:
-
Substrate: 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq)
-
Reductant:
(2.5 eq) — Excess required for both functional groups. -
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (
). Add anhydrous THF and cool to 0°C. -
Activation: Carefully add
pellets/powder. Caution: Exothermic.[4] -
Addition: Dissolve the keto-acid substrate in minimal THF and add dropwise to the
suspension. Maintain temperature <10°C to prevent runaway exotherms. -
Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 3–5 hours to ensure complete reduction of the carboxylate salt.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
-
(Where
= grams of used).
-
Workup: Filter the granular aluminum salts. Dry the filtrate over
and concentrate in vacuo. -
Purification: The crude diol is often pure enough for cyclization. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Metabolic & Pharmacological Significance
The utility of this compound extends beyond its role as a mere intermediate. Its structure is designed to leverage the "Fluorine Effect" in drug design.
Mechanism of Action: Metabolic Blocking
In non-fluorinated analogs (phenylbutanediols), the para-position of the phenyl ring is a "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). Hydroxylation at this site leads to rapid clearance.
-
C-H Bond Strength: ~98 kcal/mol (Susceptible to radical abstraction).
-
C-F Bond Strength: ~116 kcal/mol (Metabolically inert).
Replacing H with F blocks this pathway, significantly extending the half-life (
Figure 2: Mechanistic rationale for fluorination in the design of phenyl-butyl scaffolds.
Stability & Handling
-
Hygroscopicity: As a 1,4-diol, the compound is hygroscopic.[5] It will absorb atmospheric moisture, which can complicate stoichiometric calculations in subsequent reactions (e.g., cyclization using acid chlorides).
-
Recommendation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
-
Intramolecular Cyclization Risk: Upon prolonged storage, especially in the presence of trace acids or heat, the diol may spontaneously cyclize to the tetrahydrofuran, releasing water.
-
QC Check: Monitor appearance of the THF peak in NMR (approx. 5.0 ppm for the benzylic proton in THF vs. 4.6 ppm in the diol).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1267310-14-4. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-(3-Fluorophenyl)butane-1,4-diol (Analog Data). Retrieved from [Link]
-
Shields, B. J., & Doyle, A. G. (2016). Enantioselective Synthesis of 2-Aryl-Tetrahydrofurans via Redox-Relay Heck Reaction. Journal of the American Chemical Society, 138(39), 12719–12722. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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- 1. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - East China Normal University [pure.ecnu.edu.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. atamankimya.com [atamankimya.com]
Technical Guide: Solubility Profile & Solvent Selection for 1-(4-Fluorophenyl)butane-1,4-diol
Part 1: Executive Summary & Physicochemical Context[1]
1-(4-Fluorophenyl)butane-1,4-diol is a critical chiral intermediate, often utilized in the synthesis of cholesterol-lowering agents (e.g., Ezetimibe analogs) and fluorinated bioactive scaffolds. Its dual-functionality—possessing both a benzylic secondary alcohol and a primary aliphatic alcohol—combined with a lipophilic fluorophenyl ring, creates a unique solubility profile that challenges standard purification workflows.
This guide moves beyond basic "soluble/insoluble" binary classifications. It provides a mechanistic understanding of how this molecule interacts with solvent systems to enable precise process engineering for extraction, crystallization, and chromatography.
Core Physicochemical Parameters (Estimated & Analog-Derived)
-
Molecular Formula: C₁₀H₁₃FO₂
-
Molecular Weight: 184.21 g/mol
-
Physical State: White to off-white crystalline solid.
-
Melting Point: ~78–85 °C (Based on structural analogs).
-
LogP (Octanol/Water): ~1.1 (Moderately Lipophilic).
-
pKa: ~13–14 (Aliphatic/Benzylic hydroxyls).
Part 2: Solubility Landscape & Solvent Compatibility
The solubility of this compound is governed by the competition between the hydrogen-bonding capacity of the 1,4-diol moiety and the hydrophobic nature of the fluorophenyl tail.
Thermodynamic Solubility Profile
The following data categorizes solvent interaction capability based on dielectric constant (
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent (>100 mg/mL) | "Like dissolves like." The solvent forms strong H-bonds with both hydroxyl groups. Ideal for stock solution preparation. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Dipole-dipole interactions dominate. Useful for reactions requiring high temperatures but difficult to remove post-processing. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50–100 mg/mL) | Excellent for liquid-liquid extraction (LLE) from aqueous phases. The fluorophenyl ring interacts favorably with the chlorinated solvent. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate (20–60 mg/mL) | Good balance. Often used as the "solvent" in crystallization pairs. THF coordinates well; MTBE is less solubilizing. |
| Aqueous | Water, PBS (pH 7.4) | Low (<0.1 mg/mL) | The hydrophobic fluorophenyl group overrides the hydrophilicity of the diol. Solubility improves slightly at high pH (>12) but risks degradation. |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Critical "antisolvents." Used to crash out the product during recrystallization. |
The "Co-Solvent Effect" in Purification
For this molecule, single-solvent systems often fail to achieve high purity yields. The most effective purification strategy involves binary solvent systems .
-
Recrystallization Pair: Ethyl Acetate (Solvent) + Heptane (Antisolvent).
-
Ratio: Dissolve in minimal hot EtOAc; add Heptane until cloud point.
-
-
Reverse Phase Chromatography: Water (0.1% Formic Acid) + Acetonitrile.
-
Elution: Compound typically elutes at 40–50% ACN due to the fluorophenyl retention.
-
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Gravimetric Determination of Thermodynamic Solubility
Use this protocol to validate solubility for new solvent lots or process changes.
Objective: Determine the saturation limit (
Materials:
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter
-
Scintillation Vials (20 mL)
-
Analytical Balance (0.01 mg precision)
Workflow:
-
Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a vial.
-
Equilibration: Vortex for 2 minutes, then stir at 25°C for 24 hours.
-
Validation Check: Ensure undissolved solid remains visible. If fully dissolved, add more solid.
-
-
Filtration: Draw supernatant into a syringe and filter through 0.45 µm PTFE filter into a pre-weighed vial (
). -
Evaporation: Evaporate solvent under nitrogen stream or vacuum oven at 40°C until constant weight is achieved (
). -
Calculation:
Protocol B: Reactive Extraction Efficiency
Use this protocol during workup to maximize recovery from reaction mixtures.
Context: Synthesis often results in a mixture of the diol, unreacted ketone, and borate salts.
-
Quench: Quench reaction mixture with 1M HCl (adjust to pH ~3–4 to break boron complexes).
-
Primary Extraction: Add Ethyl Acetate (Vol:Vol 1:1 vs Aqueous). Shake vigorously.
-
Why EtOAc? DCM is denser than water and can cause emulsion issues with diols. EtOAc sits on top, facilitating easier separation.
-
-
Brine Wash: Wash the organic layer with saturated NaCl.
-
Mechanism:[1] The "Salting Out" effect forces the marginally water-soluble diol back into the organic phase.
-
-
Drying: Dry over anhydrous
. -
Concentration: Rotary evaporate. If the oil is viscous/cloudy, chase with Toluene to remove trace water azeotropically.
Part 4: Visualization & Logic Flow
The following diagram illustrates the decision matrix for solvent selection based on the process stage (Synthesis vs. Purification vs. Analysis).
Figure 1: Solvent Selection Decision Matrix for this compound processing.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11664966, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-(3-Fluorophenyl)butane-1,4-diol (Analog Data). Retrieved from [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity/dielectric constants).
Sources
A Theoretical and Computational Guide to 1-(4-Fluorophenyl)butane-1,4-diol: Unraveling Structure, Properties, and Interactions
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(4-Fluorophenyl)butane-1,4-diol. This molecule, possessing a flexible aliphatic diol chain, a chiral center, and a fluorinated aromatic ring, presents a rich landscape for conformational analysis and the study of subtle non-covalent interactions. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for employing modern computational techniques to elucidate the structural, electronic, and spectroscopic properties of this compound. We will delve into the rationale behind selecting specific computational methods, provide detailed protocols for their implementation, and discuss the interpretation of the expected results. The overarching goal is to establish a robust computational protocol that can be used to predict the behavior of this compound in various environments, thereby accelerating its potential applications in medicinal chemistry and materials science.
Introduction: The Significance of this compound
This compound is a fascinating molecule for both fundamental and applied research. The butane-1,4-diol scaffold is a versatile building block in the synthesis of various polymers and pharmaceutical agents.[1] The introduction of a 4-fluorophenyl group imparts several key features:
-
Chirality: The C1 position is a chiral center, meaning the molecule can exist as two enantiomers. Understanding the conformational preferences of each enantiomer is crucial for its biological activity.
-
Aromaticity and Fluorination: The fluorophenyl ring introduces π-system interactions and the potential for halogen bonding. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[2]
-
Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a complex network of intramolecular and intermolecular interactions.
Given these features, a thorough understanding of the molecule's conformational landscape, electronic properties, and potential for intermolecular interactions is paramount for predicting its behavior and designing new applications. Computational chemistry provides a powerful toolkit to probe these aspects at the atomic level.[3]
Strategic Approach to Computational Investigation
Our computational strategy is designed to provide a multi-faceted understanding of this compound. We will employ a combination of Density Functional Theory (DFT) for accurate energetic and electronic property calculations and Molecular Dynamics (MD) simulations to explore the molecule's dynamic behavior in a condensed phase.
Figure 2: Key electronic properties to be calculated and their significance for understanding the reactivity of this compound.
Prediction of Spectroscopic Data
Computationally predicted spectra can be invaluable for interpreting experimental data and confirming the presence of specific conformers.
Protocol 4: NMR and IR Spectra Prediction
-
NMR Chemical Shifts: Using the optimized geometries, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. The ωB97XD functional with the aug-cc-pVDZ basis set has been shown to provide accurate predictions for ¹⁹F NMR chemical shifts. [4]The calculated shielding constants can be converted to chemical shifts by referencing them to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
IR Frequencies: The vibrational frequencies and corresponding intensities obtained from the frequency analysis can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match experimental spectra.
| Nucleus | Recommended DFT Method | Reference Compound | Expected Chemical Shift Range (ppm) |
| ¹H | B3LYP/6-311+G(d,p) | TMS | 0.5 - 7.5 |
| ¹³C | B3LYP/6-311+G(d,p) | TMS | 20 - 160 |
| ¹⁹F | ωB97XD/aug-cc-pvdz | CFCl₃ | -110 to -120 |
Table 2: Recommended computational parameters for the prediction of NMR chemical shifts for this compound.
Molecular Dynamics Simulations in Solution
To understand the dynamic behavior of this compound in a biologically relevant environment, MD simulations in an explicit solvent are essential.
Protocol 5: Molecular Dynamics Simulation
-
Force Field Selection and Parameterization: Choose a suitable force field, such as the General Amber Force Field (GAFF2), which is designed for small organic molecules. [5]Generate partial charges for the atoms using a quantum mechanical method (e.g., RESP charges calculated at the HF/6-31G* level).
-
System Setup: Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water). Add counter-ions to neutralize the system if necessary.
-
Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.
-
Production Run: Run the production simulation for a sufficient length of time (e.g., 100 ns) to adequately sample the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to investigate properties such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the simulation.
-
Hydrogen Bonding Analysis: To quantify the lifetime and geometry of intermolecular hydrogen bonds with solvent molecules.
-
Radial Distribution Functions (RDFs): To understand the solvation structure around different parts of the molecule.
-
Conclusion and Outlook
This guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By systematically applying the detailed protocols, researchers can gain a profound understanding of its conformational preferences, the nature of its intramolecular interactions, its electronic properties, and its dynamic behavior in solution. The insights gained from these computational studies will be invaluable for guiding the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The predictive power of these computational methods can significantly reduce the experimental effort required for the characterization and development of novel compounds based on this versatile chemical scaffold.
References
-
Ataman Kimya. BUTANE-1,4-DIOL. Available at: [Link]
-
A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. (2022). Available at: [Link]
-
Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC. (2015). Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Available at: [Link]
-
(PDF) Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - ResearchGate. (n.d.). Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Available at: [Link]
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - Semantic Scholar. (2017). Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (2018). Available at: [Link]
-
Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect - MDPI. (2026). Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.). Available at: [Link]
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - MDPI. (2019). Available at: [Link]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (2024). Available at: [Link]
-
The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - PMC. (2024). Available at: [Link]
-
Molecular Simulation of Perfluorooctanoic acid (PFOA) Removal from Water A dissertation submitted in partial fulfilment of the r - UCL Discovery. (2020). Available at: [Link]
-
Using molecular dynamics simulation to enhance conservation analysis for cross species extrapolation of the PFOA-transthyretin interaction | Environmental Toxicology and Chemistry | Oxford Academic. (2025). Available at: [Link]
-
Computational evidence for intramolecular hydrogen bonding and nonbonding X···O interactions in 2'-haloflavonols - Beilstein Journals. (2012). Available at: [Link]
-
Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed. (2024). Available at: [Link]
-
Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed. (2002). Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. (2025). Available at: [Link]
-
A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene) | Request PDF - ResearchGate. (2025). Available at: [Link]
-
Applications in Computational Chemistry - YouTube. (2012). Available at: [Link]
-
Density functional theory study of the conformational space of phenyl benzoate, a common fragment in many mesogenic molecules - PubMed. (2005). Available at: [Link]
-
Conformational Analy- sis of Davidiin and Punicafolin via DFT Calculation of 1H NMR Coupling Constants - ChemRxiv. (n.d.). Available at: [Link]
-
A theoretical density functional theory calculation-based analysis of conformers of p-xylene. (2022). Available at: [Link]
-
DFT based computational study on the molecular conformation, NMR chemical shifts and vibrational transitions for N - CORE. (2010). Available at: [Link]
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- 5. mdpi.com [mdpi.com]
The Advent of Fluorinated Butane-1,4-diols: A Technical Guide to Their Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has perennially been a transformative strategy in the chemical sciences, imparting unique physicochemical properties that have led to advancements in materials science, agrochemicals, and pharmaceuticals.[1] This guide provides an in-depth exploration of a specific class of fluorinated compounds: fluorinated butane-1,4-diols. We will traverse the historical landscape of their discovery, from the foundational principles of organofluorine chemistry to modern synthetic methodologies, and delve into the properties that make these molecules compelling targets for contemporary research and development.
A Historical Prelude: The Dawn of Organofluorine Chemistry
The story of fluorinated butane-1,4-diols is intrinsically linked to the broader history of organofluorine chemistry. The journey began with the isolation of elemental fluorine by Henri Moissan in 1886, a feat that opened the door to the deliberate introduction of this highly electronegative element into organic frameworks.[2] However, it was the pioneering work of Belgian chemist Frédéric Swarts in 1892 that provided the first practical method for fluorination: the eponymous Swarts reaction.[3][4] This halogen exchange (Halex) reaction, utilizing metal fluorides like antimony trifluoride (SbF₃) to replace other halogens with fluorine, became a cornerstone of early organofluorine synthesis.[3][5]
While a definitive first synthesis of a fluorinated butane-1,4-diol is not prominently documented in early literature, the intellectual and technical framework for its creation was laid by these early discoveries. The first synthesis of a fluorinated alcohol, 2,2,2-trifluoroethanol, is credited to Swarts in 1933, demonstrating the feasibility of creating C-F bonds in alcohol-containing molecules.[6] It is reasonable to infer that the synthesis of monofluorinated diols would have become a conceivable target as fluorination chemistry matured and more selective reagents were developed.
Synthetic Pathways to Fluorinated Butane-1,4-diols
The synthesis of fluorinated butane-1,4-diols can be broadly categorized into two approaches: the fluorination of a pre-existing four-carbon diol scaffold or the construction of the carbon backbone from smaller fluorinated building blocks.
Deoxyfluorination of Butane-1,4-diol
A direct and conceptually straightforward approach is the selective monofluorination of butane-1,4-diol. This requires a reagent that can replace a hydroxyl group with fluorine, a transformation known as deoxyfluorination. Early methods for deoxyfluorination were often harsh and lacked selectivity, but the development of modern reagents has made this a viable strategy.
A common pathway for this transformation involves the in-situ activation of one of the alcohol groups followed by nucleophilic displacement with a fluoride source.
Sources
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
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- 6. Fluorinated Polyurethanes, Synthesis and Properties [mdpi.com]
Methodological & Application
1-(4-Fluorophenyl)butane-1,4-diol as a monomer for polyurethanes
Application Note & Protocol
Topic: 1-(4-Fluorophenyl)butane-1,4-diol: A Novel Monomer for Advanced Polyurethanes in Biomedical Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated polyurethanes (FPUs) represent a class of high-performance polymers with exceptional properties, including high thermal stability, chemical inertness, and low surface energy.[1] This document provides a detailed guide to the synthesis and characterization of novel polyurethanes incorporating this compound as a chain extender. The strategic introduction of the fluorophenyl moiety into the polymer backbone is designed to enhance hydrophobicity and thermal properties, making these materials prime candidates for advanced applications in drug delivery, medical device coatings, and biocompatible materials.[1][2] We present a robust, self-validating two-step prepolymer synthesis protocol, comprehensive characterization methodologies, and an analysis of the structure-property relationships that arise from this unique monomer.
Introduction: The Rationale for Fluorination
Polyurethanes (PUs) are block copolymers composed of alternating soft and hard segments, which grant them a versatile range of mechanical properties from soft elastomers to rigid plastics.[3] The hard segments, formed by the reaction of a diisocyanate and a short-chain diol (chain extender), contribute to the material's strength and thermal stability through hydrogen bonding and crystalline domain formation.[4] The soft segments, typically composed of long-chain polyols, impart flexibility and elasticity.[4]
The incorporation of fluorine into the polymer structure is a well-established strategy to modify material properties profoundly.[3] The high electronegativity and low polarizability of the C-F bond lead to weak intermolecular forces, resulting in low surface energy, hydrophobicity, and oleophobicity.[5] Furthermore, the strength of the C-F bond enhances the chemical and thermal stability of the polymer.[4]
This compound is a novel chain extender designed to leverage these benefits. Its structure features:
-
A rigid fluorophenyl group , which is expected to increase the glass transition temperature (Tg) and thermal stability of the hard segments.
-
Primary and secondary hydroxyl groups , which will exhibit differential reactivity with isocyanates, potentially influencing polymerization kinetics and the final polymer architecture.
-
The fluorine atom , positioned to maximize its effect on surface properties, driving the migration of fluorinated segments to the polymer-air interface.[6]
This application note details the synthesis of a polyurethane using this monomer, providing a framework for researchers to explore its potential in creating next-generation biomaterials.
Synthesis of Fluorinated Polyurethane
The synthesis of polyurethanes requires careful control of stoichiometry and reaction conditions to achieve high molecular weight polymers. The two-step prepolymer method is employed here as it allows for precise control over the block structure of the resulting copolymer.[7]
Overall Reaction Scheme
The process involves two main stages: (1) Formation of an isocyanate-terminated prepolymer by reacting a diisocyanate with a long-chain polyol, and (2) Chain extension of the prepolymer with this compound to form the final high-molecular-weight polyurethane.
Caption: Two-step prepolymer synthesis of fluorinated polyurethane.
Causality of Reagent Selection
-
Diisocyanate (Hexamethylene Diisocyanate - HDI): An aliphatic diisocyanate is chosen over an aromatic one (like MDI or TDI) to ensure UV stability and reduce the potential for toxic aromatic amine degradation byproducts, which is critical for biomedical applications.[4]
-
Polyol (Poly(tetramethylene ether) glycol - PTMG, Mn ≈ 2000 g/mol ): PTMG is selected for its excellent hydrolytic stability, good mechanical properties, and biocompatibility, forming the flexible soft segment.[8]
-
Chain Extender (this compound): This is the core component, forming the rigid, fluorinated hard segments. A non-fluorinated control using 1,4-butanediol (BDO) is essential for comparative analysis.[8]
-
Catalyst (Dibutyltin Dilaurate - DBTDL): DBTDL is a highly efficient catalyst for the urethane reaction (gelling), promoting the reaction between isocyanate and hydroxyl groups at moderate temperatures.[7][9] Its concentration must be carefully controlled to avoid side reactions or unwanted toxicity.
-
Solvent (Anhydrous Dimethylacetamide - DMAc): A polar aprotic solvent is necessary to dissolve all reactants and the resulting polymer. It must be anhydrous, as water readily reacts with isocyanates, terminating the polymer chain.[7]
Detailed Experimental Protocol
Safety Precautions: Isocyanates are toxic sensitizers and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[7] Organotin catalysts are toxic and should be handled with care.[7]
Protocol 3.1: Synthesis of FPU via Prepolymer Method
Materials & Equipment:
-
Four-necked round-bottom flask with mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Hexamethylene diisocyanate (HDI)
-
Poly(tetramethylene ether) glycol (PTMG, Mn = 2000 g/mol ), dried under vacuum at 80°C for 4 hours
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst solution (e.g., 1 wt% in anhydrous DMAc)
-
Anhydrous Dimethylacetamide (DMAc)
-
Methanol (for precipitation)
-
Standard laboratory glassware, syringes, and analytical balance
Procedure:
Step 1: Prepolymer Formation
-
Assemble the reaction apparatus and ensure it is moisture-free by flame-drying under a vacuum or oven-drying. Purge the system with dry nitrogen gas.
-
Charge the flask with PTMG (e.g., 20.0 g, 0.01 mol) and anhydrous DMAc (40 mL). Stir until a homogeneous solution is formed.
-
Heat the solution to 70°C.
-
Slowly add HDI (e.g., 3.36 g, 0.02 mol) to the flask using the dropping funnel over 30 minutes. The NCO:OH molar ratio should be 2:1.
-
Add a catalytic amount of DBTDL solution (e.g., 2-3 drops).
-
Maintain the reaction at 70-75°C for 2-3 hours.
-
Validation Checkpoint: Monitor the reaction progress by withdrawing a small aliquot and analyzing it via FTIR. The disappearance of the broad -OH peak (around 3400 cm⁻¹) and the persistence of the strong -NCO peak (around 2270 cm⁻¹) indicates the formation of the NCO-terminated prepolymer.
Step 2: Chain Extension
-
Prepare a solution of this compound (e.g., 1.84 g, 0.01 mol) in 20 mL of anhydrous DMAc. The total moles of hydroxyl groups from the chain extender should equal the moles of hydroxyl groups from the initial polyol, maintaining an overall NCO:OH ratio of 1:1.
-
Cool the prepolymer solution to 60°C.
-
Add the chain extender solution dropwise to the prepolymer over 30 minutes. A significant increase in viscosity is expected.
-
Continue the reaction at 60-70°C for another 3-4 hours until the desired viscosity is reached.
-
Validation Checkpoint: Monitor the reaction via FTIR. The complete disappearance of the characteristic -NCO peak at ~2270 cm⁻¹ confirms the formation of the high molecular weight polyurethane.[10]
Step 3: Polymer Precipitation and Purification
-
Once the reaction is complete, cool the viscous polymer solution to room temperature.
-
Pour the solution slowly into a beaker containing a large excess of a non-solvent, such as methanol or cold water, while stirring vigorously. This will precipitate the polyurethane as a white solid.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers, catalyst, and residual solvent.
-
Dry the purified polymer in a vacuum oven at 50-60°C until a constant weight is achieved.
Table 1: Example Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Role |
| PTMG | ~2000 | 0.01 | 20.00 | Soft Segment |
| HDI | 168.20 | 0.02 | 3.36 | Hard Segment (Prepolymer) |
| 1-(4-F-Ph)-Butanediol | 184.20 | 0.01 | 1.84 | Hard Segment (Chain Extender) |
| DBTDL | 631.56 | Catalytic | ~0.02 | Catalyst |
| DMAc | 87.12 | - | ~60 mL | Solvent |
Characterization & Expected Results
A comprehensive characterization is crucial to confirm the synthesis and understand the properties of the new material.
Caption: Workflow from polymer synthesis to characterization.
Expected Characterization Outcomes:
-
FTIR Spectroscopy: Successful synthesis is confirmed by the disappearance of the isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of characteristic urethane peaks: N-H stretching (~3340 cm⁻¹) and C=O stretching (~1710 cm⁻¹).[10]
-
Differential Scanning Calorimetry (DSC): The DSC thermogram will reveal the glass transition temperature (Tg) of the soft and hard segments. The introduction of the rigid fluorophenyl group is expected to increase the Tg of the hard segment compared to a non-fluorinated BDO-based polyurethane, indicating reduced chain mobility and potentially better phase separation.[5]
-
Gel Permeation Chromatography (GPC): GPC analysis will determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A high molecular weight (e.g., Mw > 50,000 g/mol ) and a PDI around 2 are indicative of a successful polymerization.
-
Contact Angle Goniometry: The water contact angle on a film cast from the polymer solution provides a quantitative measure of surface hydrophobicity. The fluorinated polyurethane is expected to exhibit a significantly higher contact angle than its non-fluorinated counterpart.[4]
Table 2: Predicted Property Comparison
| Property | PU with 1,4-BDO (Control) | PU with 1-(4-F-Ph)-Butanediol | Rationale for Change |
| Hard Segment Tg (°C) | Lower | Higher | The rigid fluorophenyl group restricts chain rotation.[8] |
| Water Contact Angle (°) | ~80° - 90° | >100° | Low surface energy of the C-F bonds.[4][5] |
| Thermal Stability (Td, °C) | Baseline | Higher | High bond energy of the C-F bond.[1] |
Applications in Drug Development
The unique properties of polyurethanes derived from this compound make them highly attractive for biomedical and pharmaceutical applications:
-
Drug Delivery Systems: The enhanced hydrophobicity and stability can be used to create robust polymer nanoparticles for controlled release of hydrophobic drugs. The fluorine content can also aid in imaging and tracking (¹⁹F MRI).[2]
-
Medical Device Coatings: The low surface energy creates a non-stick, fouling-resistant surface, which is ideal for coating catheters, stents, and surgical tools to reduce protein adsorption and biofilm formation.[11]
-
Biocompatible Implants: The chemical inertness and stability of FPUs suggest good biocompatibility, making them suitable for creating long-term implantable devices or scaffolds for tissue engineering.[1]
References
-
Shi, Y., et al. (2021). Synthesis and properties of novel fluorinated polyurethane based on fluorinated gemini diol. Polymer Composites. Available at: [Link]
-
Yilgor, I., et al. (2016). Fluorinated Polyurethanes, Synthesis and Properties. Polymers. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers. Available at: [Link]
-
Honeychuck, R. V., et al. (1993). Preparation and characterization of polyurethanes based on a series of fluorinated diols. Chemistry of Materials. Available at: [Link]
-
Dimitrov, K., et al. (2017). Polycarbonate diols to produce elastic polyurethane foams – a method of immobilization of carbon dioxide into a polymer structure. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
ACS Publications. (n.d.). Preparation and characterization of polyurethanes based on a series of fluorinated diols. Chemistry of Materials. Available at: [Link]
- Nishikubo, T., et al. (1991). Polyurethanes with a New Diol Segment. Synthesis of Polyurethanes Containing a Norbornene Moiety and Their Reactions with Thiols. Macromolecules.
-
Wang, Y., et al. (2024). Fluorinated Organic Polymers for Cancer Drug Delivery. Advanced Materials. Available at: [Link]
-
Cozar, A., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters. Available at: [Link]
-
MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Available at: [Link]
-
Sahoo, S. K., et al. (2021). Biodegradable Polyurethanes Based on Castor Oil and Poly (3-hydroxybutyrate). Polymers. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Surface Properties of Fluorinated Polyurethanes. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers. Available at: [Link]
-
Zhang, W., et al. (2019). A New Strategy for the Synthesis of Fluorinated Polyurethane. Polymers. Available at: [Link]
-
Zhang, W., et al. (2019). A New Strategy for the Synthesis of Fluorinated Polyurethane. Polymers. Available at: [Link]
-
Hsu, S.-H., et al. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. Polymers. Available at: [Link]
-
Prociak, A., et al. (2017). Synthesis, structure and properties of poly(ester-urethane)s obtained using bio-based and petrochemical 1,3-propanediol and 1,4-butanediol. Industrial Crops and Products. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
experimental procedure for polymerization with 1-(4-Fluorophenyl)butane-1,4-diol
Executive Summary & Monomer Insight
1-(4-Fluorophenyl)butane-1,4-diol (FPBD) represents a specialized class of "Janus" monomers—asymmetric diols possessing distinct reactivity profiles at each terminus.[1] Unlike standard 1,4-butanediol (BDO), FPBD features:
-
C4-Hydroxyl: A highly reactive primary aliphatic alcohol.[1]
-
C1-Hydroxyl: A secondary benzylic alcohol with reduced nucleophilicity and increased susceptibility to acid-catalyzed elimination (dehydration).[1]
-
Fluorophenyl Moiety: A pharmacophore-mimicking side group that enhances lipophilicity, metabolic stability, and solid-state packing interactions.[1]
This guide details two polymerization routes: Polyurethane (PU) Synthesis (for biomedical elastomers) and Solution Polyesterification (for degradable matrices). We prioritize solution-based methods over melt polycondensation to mitigate the risk of thermal elimination at the benzylic position.[1]
Pre-Polymerization Considerations
Monomer Handling & Purification
The benzylic hydroxyl group makes FPBD sensitive to trace acids and oxidation.[1]
-
Storage: Store under Argon at 4°C.
-
Drying: Lyophilization (freeze-drying) from benzene/dioxane is preferred over heat drying to prevent thermal degradation.[1]
-
Purity Check: Impurities >0.5% (specifically 4-fluorostyrene derivatives) act as chain terminators.[1] Verify purity via 19F-NMR (distinct shift vs. elimination products).
Reactivity Profiling
The primary OH (C4) reacts approx. 3-5x faster than the secondary benzylic OH (C1).[1] In equimolar reactions, this kinetic asymmetry can lead to oligomerization rather than high molecular weight polymer formation if not managed via Step-Growth controls (e.g., slow addition or pre-polymer techniques).
Protocol A: Polyurethane Synthesis (Biomedical Grade)
Objective: Synthesis of a segmented polyurethane using FPBD as the chain extender. Mechanism: Step-growth addition polymerization.[1] Application: Drug-eluting stents, soft tissue scaffolds.[1]
Materials
| Component | Reagent | Role | Notes |
| Isocyanate | Hexamethylene Diisocyanate (HDI) | Hard Segment | Aliphatic, non-toxic degradation products.[1] |
| Chain Extender | FPBD | Chain Extender | Introduces fluorine/aromaticity.[1] |
| Macrodiol | Polycaprolactone diol (Mn 2000) | Soft Segment | Biodegradable backbone.[1] |
| Catalyst | Dibutyltin Dilaurate (DBTDL) | Catalyst | Standard urethane catalyst (0.05 mol%).[1] |
| Solvent | Anhydrous DMF/DMAc | Solvent | Must be <50 ppm H2O.[1] |
Experimental Workflow
-
Pre-polymer Formation:
-
Charge PCL-diol (10 mmol) into a flame-dried 3-neck flask under N2.
-
Add anhydrous DMF (20 wt% solids).[1]
-
Add HDI (20 mmol) and DBTDL (0.01 mmol).
-
Heat to 70°C for 2 hours. Checkpoint: Verify NCO content via titration.
-
-
Chain Extension (The Critical Step):
-
Dissolve FPBD (10 mmol) in minimal DMF.
-
Add dropwise to the pre-polymer solution over 30 minutes.[1]
-
Reasoning: Slow addition prevents the primary OH of FPBD from dominating the reaction immediately, ensuring better distribution of the fluorinated unit.
-
-
Curing:
-
Raise temperature to 80°C and stir for 4-6 hours.
-
Monitor IR spectrum: Disappearance of the NCO peak (2270 cm⁻¹).
-
-
Work-up:
Reaction Logic Diagram (DOT)
Caption: Step-growth workflow for incorporating FPBD into polyurethane backbones, highlighting kinetic control points.
Protocol B: Activated Polyester Synthesis (Solution)
Objective: Synthesis of fluorinated polyesters without thermal elimination. Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1] Challenge: Preventing E1 elimination of the benzylic OH.
Why Solution Polymerization?
Standard melt polycondensation requires temperatures >150°C and Lewis Acid catalysts (Ti, Sb). Under these conditions, the benzylic alcohol at C1 is prone to dehydrating to form a styrene derivative, terminating the chain and crosslinking. We use Diacid Chlorides at low temperatures to bypass this.[1]
Materials
-
Monomer A: FPBD (1.0 eq).[1]
-
Monomer B: Sebacoyl Chloride (1.0 eq) - Provides flexibility.[1]
-
Base: Pyridine (2.2 eq) - Acid scavenger.[1]
-
Solvent: Dichloromethane (DCM) - Anhydrous.[1]
Experimental Workflow
-
Setup:
-
Flame-dry a 250mL round-bottom flask. Cool under Argon.
-
Add FPBD (5.0 mmol) and Pyridine (11 mmol) to DCM (20 mL).
-
Cool mixture to 0°C (Ice bath).
-
-
Initiation:
-
Dissolve Sebacoyl Chloride (5.0 mmol) in DCM (10 mL).
-
Add dropwise to the FPBD solution over 1 hour.
-
Critical: Maintain T < 5°C. The exotherm can trigger side reactions.[1]
-
-
Propagation:
-
Allow to warm to Room Temperature (25°C) naturally.[1]
-
Stir for 12-18 hours.
-
-
Purification:
-
Quench with 1mL Methanol.
-
Wash organic phase: 1x 1M HCl (remove pyridine), 1x NaHCO3, 1x Brine.
-
Precipitate concentrated organic phase into cold Methanol.
-
Characterization & Validation
Quantitative Analysis Table
| Method | Parameter | Target Observation | Significance |
| 1H NMR | Benzylic CH (C1) | Shift from ~4.6 ppm (alcohol) to ~5.9 ppm (ester/urethane).[1] | Confirms reaction of the secondary alcohol. |
| 1H NMR | Olefinic Region (5-7 ppm) | Absence of styrene peaks.[1] | Validates no elimination occurred. |
| 19F NMR | Fluorine Shift | Single sharp peak (approx -115 ppm).[1] | Multiple peaks indicate degradation or side reactions.[1] |
| DSC | Tg (Glass Transition) | Shift vs. non-fluorinated analog.[1] | Fluorine typically increases Tg due to chain stiffening.[1] |
| GPC | PDI (Polydispersity) | < 2.0 (Solution), < 1.5 (Controlled). | Broad PDI suggests side reactions (branching).[1] |
Troubleshooting Guide
-
Problem: Low Molecular Weight.
-
Problem: Yellowing of Polymer.
References
-
General Polyurethane Chemistry
-
Reactivity of Benzylic Diols
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.[2] (Discusses steric hindrance and activation strategies similar to FPBD).
-
Source:
-
-
Fluorinated Polymers in Drug Delivery
-
Fluorinated Organic Polymers for Cancer Drug Delivery.[1] (Context on why we incorporate fluorine).
-
Source:
-
-
Solution Polyesterification Protocols
-
Synthesis of Polyesters via Activated Polycondensation.[1] (Methodology for acid chloride route).
-
Source:
-
Sources
Application Note: Strategic Utilization of 1-(4-Fluorophenyl)butane-1,4-diol as a Chiral Building Block
Introduction & Strategic Value
In the landscape of modern medicinal chemistry, 1-(4-fluorophenyl)butane-1,4-diol represents a high-value chiral scaffold. Its structural significance is twofold:
-
The Fluorine Effect: The p-fluorophenyl moiety is a privileged pharmacophore. Fluorine substitution blocks metabolic hydroxylation at the para-position, significantly enhancing the metabolic stability (half-life) of the drug candidate while modulating lipophilicity (
) for improved membrane permeability. -
Chiral Versatility: The molecule serves as a direct precursor to chiral 2-substituted tetrahydrofurans (THFs) . The 2-aryl-THF motif is ubiquitous in bioactive natural products (e.g., lignans, acetogenins) and synthetic pharmaceuticals (e.g., PAF antagonists, antidepressants).
This guide details the synthesis, quality control, and cyclization of enantiopure this compound. We prioritize a biocatalytic route for the "Make" phase due to its superior enantiomeric excess (
Synthesis Workflow: The "Make" Phase
The most robust route to the chiral diol starts from 4-(4-fluorophenyl)-4-oxobutanoic acid , easily accessible via Friedel-Crafts acylation of fluorobenzene with succinic anhydride.
Biocatalytic Synthesis Protocol
Objective: Stereoselective reduction of the ketone to the (
Step 1: Enzymatic Reduction
-
Substrate: 4-(4-fluorophenyl)-4-oxobutanoic acid
-
Enzyme: KRED-101 (engineered NADH-dependent ketoreductase)
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) / Glucose system.
Protocol:
-
Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate (
). -
Reaction Mix: To the buffer, add:
-
Substrate: 5.0 g (25.5 mmol) dissolved in 5 mL DMSO (co-solvent).
-
Glucose: 6.0 g (1.3 eq).
-
NADP+: 20 mg (catalytic).
-
GDH: 500 units.
-
KRED-101: 100 mg (lyophilized powder).
-
-
Incubation: Stir at 30°C at 150 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (the reaction consumes protons or produces gluconic acid depending on the cycle).
-
Monitoring: Monitor consumption of ketone by HPLC every 4 hours. Reaction typically completes in 12-16 hours.
-
Workup: Acidify to pH 2.0 with 2M HCl to protonate the acid and lactonize the product (spontaneous cyclization to the
-lactone often occurs). Extract with Ethyl Acetate ( mL). Dry over and concentrate.-
Intermediate: (
)-5-(4-fluorophenyl)dihydrofuran-2(3H)-one (Chiral Lactone).
-
Step 2: Lactone Reduction to Diol
-
Reagent: Borane-Dimethyl Sulfide Complex (
) or . -
Note: Borane is preferred for milder conditions if the ring is sensitive, but
is standard for lactones.
Protocol:
-
Dissolve the crude chiral lactone (4.5 g) in anhydrous THF (45 mL) under Nitrogen.
-
Cool to 0°C.
-
Add
(1.0 g, 1.1 eq) portion-wise carefully. -
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Fieser workup (add
mL , mL , mL ). -
Filter precipitate, dry filtrate, and concentrate to yield (
)-1-(4-fluorophenyl)butane-1,4-diol .
Data Summary Table
| Parameter | Method A: Biocatalysis (KRED) | Method B: Noyori Transfer Hydrogenation |
| Catalyst | Engineered KRED + GDH | RuCl(p-cymene)[(S,S)-Ts-DPEN] |
| Conditions | Aqueous Buffer, 30°C, pH 7 | Formic Acid/TEA, 25°C |
| Conversion | > 99% | 90-95% |
| Enantiomeric Excess ( | > 99.5% | 92-96% |
| Scalability | High (Green Chemistry) | Moderate (Solvent waste) |
| Cost Driver | Enzyme (reusable) | Ruthenium Complex |
Application: Cyclization to Chiral THF
The primary utility of this diol is the formation of 2-(4-fluorophenyl)tetrahydrofuran . The method of cyclization determines whether the stereochemistry is retained or inverted.
Pathway Visualization
Figure 1: Synthetic workflow from keto-acid precursor to chiral THF derivatives, highlighting stereochemical divergence.
Cyclization Protocols
Option A: Inversion of Configuration (Mitsunobu)
To convert the (
-
Dissolve (
)-diol (1.0 eq) and Triphenylphosphine ( , 1.2 eq) in Toluene. -
Cool to 0°C.
-
Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.
-
The primary alcohol is activated, but intramolecular attack by the secondary alcohol (at the chiral center) is sterically hindered. Correction: In 1,4-diols, Mitsunobu usually activates the primary -OH, allowing the secondary -OH to attack, which retains configuration. However , to invert, one must activate the chiral secondary -OH preferentially or use specific conditions.
-
Refined Mechanism: For clean inversion , convert the primary alcohol to a leaving group (Tosylate) selectively (steric control), then perform an internal
displacement with the chiral secondary alcohol acting as the nucleophile? No, that retains configuration (O attacks C-OTs). -
Correct Inversion Strategy: Activate the chiral secondary alcohol (e.g., as a Mesylate) while protecting the primary. Then deprotect primary and cyclize (
attack of primary -OH on secondary C-OMs). -
Simplified Mitsunobu: Direct Mitsunobu on 1,4-diols often yields THF with retention because the primary OH is activated faster (
and sterics) and the secondary OH acts as the nucleophile. -
Protocol for RETENTION (Standard):
-
Reagents:
(cat) in Toluene, reflux (Dean-Stark). -
Mechanism:
-like at benzylic position (Risk of Racemization).
-
-
Protocol for RETENTION (High Fidelity):
-
Activate primary alcohol (TsCl, 1 eq, Pyridine, 0°C).
-
Treat with NaH in THF. The secondary alkoxide attacks the primary-OTs.
-
Result: (S)-THF from (S)-Diol .
-
-
Option B: Inversion Strategy (Accessing the R-THF)
To invert, we must make the chiral oxygen the leaving group.
-
Selective Protection: Protect primary -OH with TBDMS-Cl (sterically driven).
-
Activation: Mesylate the secondary -OH (MsCl,
). -
Deprotection/Cyclization: Treat with TBAF (removes TBDMS) then base (
). The primary alkoxide attacks the secondary-OMs ( ). -
Result: (R)-THF from (S)-Diol .
Analytical Validation (QC)
Trustworthiness relies on rigorous analytics. The diol and the THF product must be validated for Enantiomeric Excess (
Chiral HPLC Method[1][2][3][4]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Fluorophenyl chromophore).
-
Expected Retention:
-
(
)-isomer: ~8.5 min -
(
)-isomer: ~10.2 min -
(Resolution
)
-
NMR Validation
-
NMR: Useful for purity check but not chirality (unless using chiral shift reagents like
). -
Mosher's Ester Analysis: React diol with (
)-MTPA-Cl. The diastereomeric esters will show distinct chemical shifts in NMR or NMR, allowing calculation of without a chiral column.
References
-
Biocatalytic Reduction: Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry, 2011. Link
-
Chiral THF Synthesis: Wolfe, J. P., et al. "Stereoselective synthesis of tetrahydrofurans."[2] Accounts of Chemical Research, 2004. Link
-
Mitsunobu Cyclization: Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
Chiral HPLC Methods: "Chiral Separation of Diastereomers and Enantiomers." MDPI Separations, 2020. Link
-
Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
Disclaimer: This protocol is for research purposes. All chemical handling should be performed under a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of 1-(4-Fluorophenyl)butane-1,4-diol
Welcome to our dedicated technical support center for the synthesis of 1-(4-fluorophenyl)butane-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our approach is rooted in practical, field-proven insights to ensure the successful and efficient production of this valuable compound.
Introduction to the Synthetic Strategy
The synthesis of this compound is most commonly and efficiently achieved through a two-stage process. The initial step involves a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to form the key intermediate, 4-(4-fluorobenzoyl)butyric acid. This intermediate is then subjected to a reduction of both the ketone and carboxylic acid functionalities to yield the target diol. This guide will address potential issues that may arise in each of these critical stages.
Stage 1: Friedel-Crafts Acylation - Synthesis of 4-(4-Fluorobenzoyl)butyric Acid
This initial stage is crucial for the overall success of the synthesis. The reaction involves the electrophilic substitution of fluorobenzene with the acylium ion generated from glutaric anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Troubleshooting Guide: Friedel-Crafts Acylation
Question 1: Why is my yield of 4-(4-fluorobenzoyl)butyric acid consistently low?
Answer: Low yields in Friedel-Crafts acylations can often be attributed to several factors:
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic. The presence of water will deactivate the catalyst, significantly reducing the reaction rate and overall yield. Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous.[1]
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is required as it complexes with the product keto acid. Ensure you are using at least two equivalents of AlCl₃ per equivalent of glutaric anhydride.
-
Reaction Temperature: While the reaction is typically carried out at or below room temperature to minimize side reactions, temperatures that are too low can lead to an impractically slow reaction rate.[2][3] Careful optimization of the temperature profile is key.
-
Poor Quality Reagents: The purity of fluorobenzene and glutaric anhydride is paramount. Impurities can interfere with the reaction.
Question 2: I am observing the formation of an unwanted isomer. How can I improve the regioselectivity?
Answer: The fluorine atom is an ortho-, para- director. While the para-substituted product is sterically favored and generally the major product, some ortho-substitution can occur. To maximize the formation of the desired para-isomer:
-
Control the Reaction Temperature: Running the reaction at a lower temperature can enhance the kinetic preference for the less sterically hindered para-product.
-
Choice of Solvent: The solvent can influence the steric environment around the electrophile. Using a bulkier solvent might favor para-substitution.
Question 3: My work-up procedure is difficult, and I'm struggling to isolate the product.
Answer: The work-up for a Friedel-Crafts reaction can be challenging due to the formation of aluminum hydroxide. A common and effective procedure involves quenching the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.[2][3] This will decompose the aluminum chloride complex and keep the aluminum salts in solution. The product can then be extracted with a suitable organic solvent.
Experimental Protocol: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid
Materials:
-
Fluorobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Dissolve glutaric anhydride (1.0 equivalent) and fluorobenzene (1.1 equivalents) in anhydrous dichloromethane and add this solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-fluorobenzoyl)butyric acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Stage 2: Reduction of 4-(4-Fluorobenzoyl)butyric Acid to this compound
This stage requires a powerful reducing agent to convert both the ketone and the carboxylic acid functionalities to alcohols. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation.[4][5][6] Milder reducing agents like sodium borohydride (NaBH₄) will typically only reduce the ketone and not the carboxylic acid.[7][8] However, there are reports of successful diol formation from similar keto-esters using NaBH₄ in methanol, which presents a milder alternative.[9][10]
Troubleshooting Guide: Reduction Stage
Question 1: My reduction with LiAlH₄ resulted in a low yield of the desired diol. What could be the issue?
Answer: Low yields with LiAlH₄ reductions are often due to:
-
Incomplete Reaction: Both the ketone and the carboxylic acid need to be reduced. Carboxylic acid reduction with LiAlH₄ can be slower than ketone reduction.[11] Ensure you are using a sufficient excess of LiAlH₄ (at least 2-3 equivalents) and an adequate reaction time.
-
Moisture: LiAlH₄ reacts violently with water.[4][12] Ensure your solvent (typically anhydrous THF or diethyl ether) and starting material are completely dry.
-
Work-up Issues: The work-up for LiAlH₄ reactions is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult. A carefully controlled sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser work-up) is recommended to produce a granular precipitate that is easily filtered.
Question 2: Can I use Sodium Borohydride (NaBH₄) for this reduction?
Answer: Standard NaBH₄ reductions in solvents like ethanol will typically only reduce the ketone, leaving the carboxylic acid intact.[7][13] This would result in the formation of 4-(4-fluorophenyl)-4-hydroxybutyric acid. However, literature suggests that using a large excess of NaBH₄ in methanol can, in some cases, reduce both a ketone and an ester to a diol.[9][10] This is a less common but potentially safer and milder alternative to LiAlH₄. If you choose this route, be prepared for longer reaction times and the need for a significant excess of the reducing agent.
Question 3: How can I purify the final this compound?
Answer: The final diol is a relatively polar molecule. Purification is typically achieved by:
-
Aqueous Work-up: After quenching the reduction, a thorough aqueous work-up is necessary to remove inorganic salts.
-
Extraction: Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is required.
-
Column Chromatography: If impurities are present, purification by column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is effective.[9]
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
4-(4-Fluorobenzoyl)butyric acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 4-(4-fluorobenzoyl)butyric acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous sodium hydroxide solution (X mL)
-
Water (3X mL)
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF and ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Characterization of this compound
How do I confirm the structure and purity of my final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see multiplets for the methylene protons of the butane chain. The proton attached to the carbon bearing the phenyl group and a hydroxyl group (C1) will appear as a characteristic multiplet, likely a triplet or a doublet of doublets, at a downfield chemical shift compared to the other methylene protons. The protons on the carbon bearing the other hydroxyl group (C4) will also show a distinct multiplet. The aromatic protons will appear in the aromatic region, showing coupling patterns consistent with a para-substituted fluorophenyl group. The hydroxyl protons will appear as broad singlets, and their chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: Expect to see four distinct signals for the aliphatic carbons of the butane chain and the characteristic signals for the fluorinated benzene ring. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product. Expect to see the molecular ion peak and characteristic fragmentation patterns, such as the loss of water.[14][15]
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during this synthesis?
A1: The use of aluminum chloride and lithium aluminum hydride requires strict safety measures. Both reagents react violently with water.[1][4][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of LiAlH₄ is highly exothermic and can generate hydrogen gas, which is flammable. Perform the quench slowly and carefully at a low temperature.
Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A2: While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but they are generally less reactive and may require harsher reaction conditions.
Q3: Are there any alternative synthetic routes to this compound?
A3: An alternative route could involve a Grignard reaction. For example, reacting 4-fluorophenylmagnesium bromide with a suitable four-carbon electrophile containing a protected hydroxyl group, followed by deprotection. However, the two-step route described in this guide is generally more straightforward and reliable.
Q4: What are the potential side products in the reduction step?
A4: With LiAlH₄, if the reaction is not properly quenched, you might form aluminum alkoxide complexes that are difficult to break down. If using NaBH₄/methanol, incomplete reduction of the carboxylic acid is the most likely side product. Over-reduction to the corresponding alkane is generally not observed under these conditions.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Stage | Key Reactants | Key Reagents | Typical Conditions | Typical Yield |
| 1: Friedel-Crafts Acylation | Fluorobenzene, Glutaric Anhydride | AlCl₃, Dichloromethane | 0 °C to Room Temp. | 70-85% |
| 2: Reduction | 4-(4-Fluorobenzoyl)butyric Acid | LiAlH₄, THF | 0 °C to Reflux | 80-95% |
References
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link] bh4-for-the-reduction-of-aldehydes-and-ketones/
-
LibreTexts Chemistry. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Lithium Aluminum Hydride: A Powerful Reducing Agent. Retrieved from [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Studylib. (n.d.). Ketone Reduction with NaBH4: Diol Synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). aryl-1,4-butanediols with methanol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]
-
Organic Chemistry. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Ketones. Retrieved from [Link]
-
Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Chemguide. (2015, November 15). reduction of aldehydes and ketones. Retrieved from [Link]
- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Google Patents. (n.d.). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
-
PubMed. (n.d.). Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one. Retrieved from [Link]
-
IP.com. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]
- Google Patents. (n.d.). US4032583A - Purification of 1,4-butanediol.
-
Patentscope. (2016, February 25). WO/2016/026726 PROCESS FOR PURIFYING 1,4-BUTANEDIOL BY EXTRACTION. Retrieved from [Link]
-
Pure. (n.d.). Catalytic hydrogenation of short chain carboxylic acids typical of model compound found in bio-oils. Retrieved from [Link]
-
SWGDrug. (2005, August 16). 1,4-BUTANEDIOL. Retrieved from [Link]
-
RSC Publishing. (2018, April 11). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021, June 3). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]
-
PubMed. (2014, January 14). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Retrieved from [Link]
-
PMC. (n.d.). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). H-1 NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Retrieved from [Link]
-
Restek. (n.d.). 1,4-Butanediol. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,4-Butanediol. Retrieved from [Link]
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impact of reaction parameters on 1-(4-Fluorophenyl)butane-1,4-diol purity
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)butane-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, ensuring the highest possible purity of your final product. Our approach is rooted in scientific principles and field-proven expertise to empower you with the knowledge to optimize your synthetic route.
Introduction: The Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction parameters to achieve high purity. A common and efficient route involves two primary stages:
-
Friedel-Crafts Acylation: The synthesis of the key intermediate, 4-(4-fluorobenzoyl)butyric acid, from fluorobenzene and glutaric anhydride.
-
Reduction: The conversion of the ketoacid intermediate to the target diol, this compound.
This guide is structured to address potential issues in both stages of this synthesis.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems that can affect the purity of your this compound.
Stage 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid
The purity of your starting material directly impacts the final product. Issues in this stage often lead to impurities that are difficult to remove later.
Problem 1: Presence of Desfluoro Impurity (4-Benzoylbutyric Acid)
-
Symptom: HPLC analysis of your 4-(4-fluorobenzoyl)butyric acid shows a significant peak corresponding to the desfluoro analog.
-
Cause: This is a common impurity that arises from the presence of benzene in the commercial fluorobenzene starting material. During the Friedel-Crafts acylation, the benzene impurity reacts alongside fluorobenzene to produce 4-benzoylbutyric acid.[1]
-
Solution:
-
Source High-Purity Fluorobenzene: Whenever possible, use fluorobenzene with the lowest possible benzene content. Commercial grades can contain 300-700 ppm of benzene.[1]
-
Optimize Reaction Conditions: While difficult to completely eliminate, you can minimize the formation of the desfluoro impurity by carefully controlling the reaction temperature. Running the reaction at a lower temperature (e.g., 0-10°C) can sometimes favor the reaction with the more activated fluorobenzene.[2]
-
Purification: Recrystallization is an effective method for removing the desfluoro impurity. A suitable solvent system should be chosen where the desired product has lower solubility than the impurity at cooler temperatures.
-
Problem 2: Low Yield of 4-(4-Fluorobenzoyl)butyric Acid
-
Symptom: The isolated yield of the ketoacid is significantly lower than expected.
-
Cause:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) may be of poor quality or have been deactivated by moisture.
-
Suboptimal Temperature: The Friedel-Crafts acylation is temperature-sensitive. Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high can promote side reactions.
-
Inefficient Quenching and Work-up: Improper quenching of the reaction or inefficient extraction during work-up can lead to product loss.
-
-
Solution:
-
Catalyst Quality: Use freshly opened or properly stored anhydrous aluminum chloride. The activity of AlCl₃ is critical for the success of the Friedel-Crafts reaction.
-
Temperature Control: Maintain the recommended temperature range for the addition of reagents and during the reaction. A typical range is between 10-25°C.[3]
-
Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid to keep the temperature low.[2]
-
Thorough Extraction: After quenching, ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane.
-
| Parameter | Impact on Purity/Yield of 4-(4-Fluorobenzoyl)butyric Acid | Recommended Range/Condition |
| Fluorobenzene Purity | High benzene content leads to desfluoro impurity. | < 300 ppm benzene |
| Catalyst (AlCl₃) Quality | Moisture deactivates the catalyst, leading to low yield. | Anhydrous, freshly opened |
| Reaction Temperature | Too high: side reactions; Too low: incomplete reaction. | 10-25°C |
| Quenching Temperature | High temperatures can lead to product degradation. | < 10°C |
Stage 2: Reduction of 4-(4-Fluorobenzoyl)butyric Acid to this compound
This final step is critical for obtaining the high-purity diol. The choice of reducing agent and the control of reaction conditions are paramount.
Problem 3: Incomplete Reduction or Formation of Intermediates
-
Symptom: Analysis of the crude product shows the presence of starting material (4-(4-fluorobenzoyl)butyric acid) or a hydroxy-keto intermediate.
-
Cause:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. Both the ketone and the carboxylic acid functionalities need to be reduced.
-
Weak Reducing Agent: The chosen reducing agent may not be strong enough to reduce both functional groups effectively. For example, sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[4]
-
Low Reaction Temperature: The reduction may be too slow at lower temperatures, leading to an incomplete reaction within the given timeframe.
-
-
Solution:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both ketones and carboxylic acids to alcohols.[5][6] It is a suitable choice for this transformation.
-
Stoichiometry: Ensure at least two equivalents of the hydride reagent are used to account for both the ketone and the carboxylic acid, plus an additional amount to account for the acidic proton of the carboxylic acid.
-
Reaction Conditions: Conduct the reaction in an appropriate anhydrous solvent like diethyl ether or tetrahydrofuran (THF). The reaction with LiAlH₄ is typically performed at room temperature or with gentle refluxing to ensure completion.
-
Problem 4: Formation of Side-Products
-
Symptom: The presence of unexpected peaks in your analytical data (GC-MS, LC-MS, NMR).
-
Cause:
-
Over-reduction: While less common with LiAlH₄ for this substrate, aggressive reaction conditions (high temperatures for extended periods) could potentially lead to the reduction of the aromatic ring, though this is unlikely under standard conditions.
-
Reaction with Solvent: LiAlH₄ reacts violently with protic solvents like water and alcohols.[3] The use of a non-anhydrous solvent will consume the reducing agent and can lead to side reactions.
-
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the solvent is anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Work-up: The quenching of the LiAlH₄ reaction must be done carefully at a low temperature (e.g., 0°C) by the slow, sequential addition of water and then an aqueous base (e.g., NaOH solution) to safely decompose the excess hydride and the aluminum salts.
-
| Parameter | Impact on Purity/Yield of this compound | Recommended Condition |
| Reducing Agent | Incomplete reduction with weaker agents (e.g., NaBH₄). | Use a strong reducing agent like LiAlH₄. |
| Stoichiometry of Reducing Agent | Insufficient amount leads to incomplete reduction. | Use a molar excess of LiAlH₄. |
| Solvent | Protic solvents will react with and consume LiAlH₄. | Use anhydrous aprotic solvents (e.g., THF, diethyl ether). |
| Reaction Temperature | Too low may lead to incomplete reaction. | Room temperature to gentle reflux. |
| Work-up Procedure | Uncontrolled quenching can be hazardous and affect yield. | Slow, sequential addition of water and base at 0°C. |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates the general synthetic workflow and a decision tree for troubleshooting purity issues.
Caption: Synthetic workflow and troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH₄) for the reduction step?
A1: While NaBH₄ is a milder and safer reducing agent than LiAlH₄, it is generally not effective for the reduction of carboxylic acids to alcohols.[4][7] Therefore, using NaBH₄ would likely result in the reduction of the ketone group only, leading to the formation of 4-(4-fluorophenyl)-4-hydroxybutanoic acid as the main product, not the desired diol.
Q2: What are the best analytical methods to assess the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are excellent for quantifying the purity and detecting the presence of impurities.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS can help in identifying the structure of any unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can also reveal the presence of impurities.
Q3: My final product is an oil, but I expected a solid. What should I do?
A3: this compound may be a viscous oil or a low-melting solid at room temperature. The physical state can be influenced by the presence of residual solvent or minor impurities. If you have confirmed the structure by NMR and the purity is high by GC or HPLC, the oily nature may be inherent to the compound. If impurities are present, further purification by column chromatography may be necessary.
Q4: How can I purify the final diol if recrystallization is not effective?
A4: For diols that are oils or difficult to crystallize, column chromatography is the most common and effective purification method. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired diol from less polar or more polar impurities.
References
- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]
-
Wikipedia. (2024, January 29). Sodium borohydride. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (2024, January 22). Lithium aluminium hydride. Retrieved from [Link]
- Google Patents. (n.d.). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
-
ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Carbonyl reduction. Retrieved from [Link]
-
YouTube. (2018, February 16). Sodium borohydride reduction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1980). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Retrieved from [Link]
-
YouTube. (2015, September 25). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
YouTube. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). BR112015021885B1 - PROCESS FOR PURIFICATION OF 1,4-BUTANEDIOL (1,4-BDO).
- Google Patents. (n.d.). US4032583A - Purification of 1,4-butanediol.
-
PubChem. (n.d.). 4-(4-Fluorobenzoyl)butyric Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 14). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
- Google Patents. (n.d.). KR840000275B1 - Process for preparing butane-1,4-diol.
-
Academia.edu. (n.d.). Preparation of 4-(Fluorophenyl)but-3-en-2-ols. Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). 4-(4-Fluorobenzoyl)butyric acid CAS:149437-76-3. Retrieved from [Link]
Sources
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- 7. Sodium Borohydride [commonorganicchemistry.com]
Validation & Comparative
Introduction
In the landscape of neuropharmacology, the exploration of novel small molecules that can modulate critical neurotransmitter systems remains a cornerstone of drug discovery. The compound 1-(4-Fluorophenyl)butane-1,4-diol presents an intriguing scaffold, sharing structural motifs with established classes of neuromodulators, yet its biological activity profile remains largely uncharacterized. This guide provides a comprehensive comparative analysis of the potential biological activities of this compound against two key classes of related compounds: GABA-B receptor agonists and Ampakines.
Our objective is to provide a robust framework for researchers and drug development professionals to investigate the pharmacological properties of this novel entity. By dissecting its structural components and drawing parallels with well-documented molecules, we can formulate testable hypotheses regarding its mechanism of action and potential therapeutic applications. This document will delve into the causality behind experimental choices, present detailed protocols for investigation, and offer a data-centric comparison to guide future research.
Structural Analysis and Hypothesized Biological Activity
The chemical structure of this compound, with its fluorinated phenyl ring and a butane-1,4-diol backbone, suggests potential interactions with receptors that recognize phenethylamine or γ-aminobutyric acid (GABA) analogues. The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modify binding affinity.[1]
Two primary hypotheses emerge from this structural analysis:
-
GABAergic Activity: The butane backbone with a hydroxyl group at the 4-position bears resemblance to the γ-hydroxybutyrate (GHB) and GABA backbone. The phenyl ring at the 1-position is a feature shared with phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA), both of which are established GABA-B receptor agonists.[2][3] It is therefore plausible that this compound acts as a modulator of the GABA-B receptor.
-
Glutamatergic Modulation (Ampakine-like Activity): While a less direct structural analogy, the presence of a phenyl ring and a flexible alkyl chain is a feature found in some positive allosteric modulators of the AMPA receptor, known as Ampakines.[4][5] These compounds enhance glutamatergic transmission and are investigated for their potential cognitive-enhancing effects.[6][7]
This guide will focus primarily on the more probable GABAergic hypothesis while also providing a framework for exploring potential glutamatergic effects.
Comparative Analysis: this compound vs. GABA-B Agonists
Mechanism of Action: The GABA-B Receptor
The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the brain.[8][9] Its activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[10] Baclofen is the prototypical GABA-B receptor agonist, used clinically as a muscle relaxant.[11][12] Phenibut, a closely related analogue, also exhibits its anxiolytic and nootropic effects primarily through GABA-B receptor agonism.[2]
Structural Comparison and Putative Interactions
The key structural features for GABA-B receptor agonism in phenibut and baclofen are the γ-aminobutyric acid backbone and the phenyl ring at the β-position. In this compound, the carboxylic acid and amine groups of GABA are replaced by hydroxyl groups. While this significantly alters the molecule's charge and hydrogen bonding potential, the overall carbon skeleton and the presence of a phenyl group suggest a possibility of binding to the GABA-B receptor, perhaps as a partial agonist or an allosteric modulator.
Table 1: Structural and Pharmacological Comparison
| Compound | Core Scaffold | Key Functional Groups | Primary Molecular Target | Reported Biological Effects |
| This compound | Butane-1,4-diol | Hydroxyl, Phenyl, Fluorine | Hypothesized: GABA-B Receptor | Unknown |
| Phenibut | γ-Aminobutyric acid | Carboxylic acid, Amine, Phenyl | GABA-B Receptor[2] | Anxiolytic, Nootropic[2] |
| Baclofen | γ-Aminobutyric acid | Carboxylic acid, Amine, Chlorophenyl | GABA-B Receptor[11][12] | Muscle relaxant, Antispasmodic[11] |
| Fluorophenibut | γ-Aminobutyric acid | Carboxylic acid, Amine, Fluorophenyl | GABA-B Receptor[13] | Presumed similar to Phenibut |
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a tiered experimental approach is recommended, starting with in vitro receptor binding and functional assays, followed by ex vivo and in vivo studies.
Protocol 1: In Vitro Radioligand Binding Assay for GABA-B Receptor Affinity
Objective: To determine the binding affinity of this compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or a cell line stably expressing the human GABA-B1b/B2 receptor complex.
-
Binding Reaction: Incubate the membranes with a known radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) in the presence of increasing concentrations of this compound, baclofen (positive control), and a vehicle control.
-
Incubation and Termination: Incubate at room temperature for 60 minutes. Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Rationale: This assay provides a direct measure of the compound's ability to bind to the GABA-B receptor, a critical first step in establishing its pharmacological profile.
Protocol 2: [35S]GTPγS Functional Assay for GABA-B Receptor Agonism
Objective: To determine the functional activity of this compound at the GABA-B receptor.
Methodology:
-
Membrane Preparation: Use the same membrane preparation as in the binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP and [35S]GTPγS.
-
Incubation: Incubate the membranes with increasing concentrations of this compound, GABA (positive control), and a vehicle control in the assay buffer.
-
Termination and Scintillation Counting: Terminate the reaction and measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Determine the EC50 value (concentration of the compound that produces 50% of the maximal response) and the Emax (maximal effect) relative to GABA.
Rationale: This functional assay measures the ability of the compound to activate the G-protein coupled to the GABA-B receptor, thus distinguishing between agonists, antagonists, and inverse agonists.
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Proposed Experimental Workflow.
Comparative Analysis: this compound vs. Ampakines
Should investigations into GABAergic activity prove negative, a secondary line of inquiry could explore potential modulation of the glutamatergic system, specifically AMPA receptors.
Mechanism of Action: AMPA Receptors
AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system.[14] Ampakines are positive allosteric modulators that enhance the function of AMPA receptors, typically by slowing their deactivation or desensitization.[4][6] This leads to an amplification of the post-synaptic response to glutamate and is associated with enhanced synaptic plasticity, a cellular correlate of learning and memory.[5][7]
Rationale for Investigation
While the structural similarity is less pronounced than with GABA-B agonists, the presence of a phenyl group and an alkyl chain warrants exploratory studies if the primary hypothesis is refuted. The fluorophenyl moiety could potentially interact with a hydrophobic pocket on the AMPA receptor.
Recommended Experimental Approach
Initial screening for Ampakine-like activity can be conducted using electrophysiological techniques in primary neuronal cultures or brain slices. Whole-cell patch-clamp recordings can measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). An increase in the amplitude or a prolongation of the decay time of EPSCs in the presence of the compound would be indicative of positive allosteric modulation.
Conclusion and Future Directions
This compound is a novel compound with the potential to interact with key neurotransmitter systems in the brain. Based on a thorough structural analysis, the most promising avenue for investigation is its potential activity as a GABA-B receptor modulator. The provided experimental protocols offer a clear and logical path to test this hypothesis, starting with fundamental in vitro assays to establish binding and functional activity.
Should the GABAergic hypothesis be disproven, the exploration of its effects on the glutamatergic system, specifically as a potential Ampakine, provides a viable secondary research direction. The systematic approach outlined in this guide, grounded in established pharmacological principles, will enable researchers to comprehensively characterize the biological activity of this compound and determine its potential as a novel therapeutic agent. The insights gained from these studies will be crucial in guiding further preclinical and clinical development.
References
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Ampakines. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link][4]
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Gümrü, S., & Arıcıoğlu, F. (2012). Ampakines: Selective AMPA Receptor Modulators with Potential Benefits. Marmara Üniversitesi Sağlık Bilimleri Enstitüsü Dergisi, 2(4), 143-150.[7]
- Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). Neuroscience (2nd ed.).
- O'Neill, M. J., Bleakman, D., Zimmerman, D. M., & Nisenbaum, E. S. (2004). AMPA receptor potentiators for the treatment of CNS diseases. Current opinion in investigational drugs (London, England : 2000), 5(7), 713–722.
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.[2]
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Krogsgaard-Larsen, P., Johnston, G. A., Lodge, D., & Curtis, D. R. (1979). GABA receptor agonists: relationship between structure and biological activity in vivo and in vitro. Advances in experimental medicine and biology, 123, 303–321.[15]
- Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37–43.
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Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. The GABAB Receptor, 1-27.[8]
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Physical dependence. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link][16]
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Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. (2020). Organic Letters, 22(20), 8049–8053.[13]
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Gahwiler, B. H., & Brown, D. A. (1985). GABAB-receptor-activated K+ current in cultured rat hippocampal neurones. British journal of pharmacology, 86(3), 665–671.[10]
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Lapin, I. P. (1985). [Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine]. Farmakologiia i toksikologiia, 48(4), 50–54.[12]
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Majoju, M. S., & Baidya, M. (2023). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Journal of Pharmaceutical Research, 22(4), 789-797.[1]
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How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2025, November 1). Ribosome Studio. [Link][9]
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A Comparative Toxicological Guide to Fluorinated Diols for Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorination in Modern Chemistry
Fluorinated diols are indispensable building blocks in contemporary drug discovery and material science. Their unique physicochemical properties, imparted by the highly electronegative fluorine atoms, can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. However, the very characteristics that make them attractive can also introduce toxicological risks. Understanding the structure-toxicity relationship of these compounds is paramount for researchers, scientists, and drug development professionals to select the most suitable and safest candidates for their applications.
This guide provides a comparative toxicological overview of two representative linear fluorinated diols: the short-chain 2,2,3,3-tetrafluoro-1,4-butanediol (TFBD) and the longer-chain 3,3,4,4,5,5,6,6-octafluoro-1,8-octanediol (OFOD). While direct comparative in vitro cytotoxicity data for these specific compounds is limited in publicly accessible literature, this guide will leverage established principles of toxicology, structure-activity relationships (SAR) of fluorinated compounds, and standardized testing protocols to provide a comprehensive and actionable comparison.
The Fundamental Principle: Structure Dictates Toxicity
The toxicological profile of a fluorinated compound is intricately linked to its molecular structure, particularly the chain length and the degree of fluorination. Generally, in the realm of per- and polyfluoroalkyl substances (PFAS), longer-chain compounds have been associated with greater bioaccumulation and toxicity. However, recent studies on shorter-chain alternatives have indicated that they may possess similar or even higher toxic potency when toxicokinetics are considered, highlighting the complexity of predicting toxicity.
The presence of fluorine atoms can significantly alter a molecule's reactivity and interaction with biological systems. The strong carbon-fluorine bond makes these compounds resistant to metabolic degradation, a desirable trait for drug stability. However, this persistence can also lead to accumulation in tissues and potential off-target effects.
Comparative Toxicity Profile: TFBD vs. OFOD
Based on available safety data and structure-activity relationships, we can infer the following comparative toxicity profiles:
| Feature | 2,2,3,3-Tetrafluoro-1,4-butanediol (TFBD) | 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol (OFOD) | Non-Fluorinated Analogue (1,4-Butanediol) |
| Structure | HOCH₂CF₂CF₂CH₂OH | HOCH₂(CF₂)₆CH₂OH | HOCH₂CH₂CH₂CH₂OH |
| Chain Length | Short (C4) | Long (C8) | Short (C4) |
| Fluorination | Partially fluorinated | Partially fluorinated | Not fluorinated |
| Predicted Acute Toxicity | Likely low to moderate acute oral toxicity. | Predicted to have lower acute oral toxicity than TFBD due to potentially lower bioavailability. | Moderate acute oral toxicity. |
| Dermal & Eye Irritation | Causes skin and serious eye irritation.[1][2] | Expected to be a skin and eye irritant. | Can cause slight skin and eye irritation. |
| Inferred Cytotoxicity | Expected to exhibit higher intrinsic cytotoxicity compared to OFOD due to its shorter chain length, potentially leading to greater cellular uptake and interaction with intracellular components. | Likely to have lower intrinsic cytotoxicity than TFBD. Its longer, more lipophilic chain may lead to different modes of interaction with cellular membranes. | Generally lower cytotoxicity compared to its fluorinated counterparts. |
| Metabolic Stability | High | High | Readily metabolized. |
Experimental Protocols for In Vitro Toxicity Assessment
To empirically determine and compare the cytotoxicity of fluorinated diols, a battery of standardized in vitro assays should be employed. These assays, conducted in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines, provide a robust framework for assessing potential cellular toxicity.
Basal Cytotoxicity Assessment (OECD TG 129)
This initial screening provides a measure of the intrinsic toxicity of a compound to cultured cells.
Recommended Cell Lines:
-
Human keratinocytes (HaCaT) for dermal-relevant toxicity.
-
Human liver hepatocellular carcinoma (HepG2) for metabolic and liver toxicity.
-
Human lung fibroblasts (MRC-5) for general cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Compound Exposure: Prepare a serial dilution of the fluorinated diols (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sodium lauryl sulfate).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using one of the following methods:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
Neutral Red Uptake (NRU) Assay: This assay assesses the viability of cells based on their ability to take up and store the supravital dye neutral red in their lysosomes.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
-
Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50). A lower IC50 value indicates higher cytotoxicity.
Caption: Workflow for Basal Cytotoxicity Assessment.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
This assay is crucial for compounds that may come into contact with the skin.[3][4][5]
Methodology:
-
Tissue Preparation: Use commercially available reconstructed human epidermis (RhE) models, which consist of multiple layers of human keratinocytes mimicking the native epidermis.
-
Compound Application: Apply a defined amount of the fluorinated diol directly to the surface of the RhE tissue.
-
Exposure and Incubation: Expose the tissue to the compound for a specific duration (e.g., 15-60 minutes), followed by a post-exposure incubation period.
-
Viability Assessment: Determine the tissue viability using the MTT assay.
-
Classification: Based on the reduction in tissue viability compared to a negative control, classify the compound as an irritant or non-irritant according to the criteria outlined in the OECD guideline.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
For compounds with the potential for ocular exposure, this test is essential.[6][7][8]
Methodology:
-
Tissue Preparation: Utilize commercially available reconstructed human cornea-like epithelium (RhCE) models.
-
Compound Application: Apply the test compound to the apical surface of the RhCE tissue.
-
Exposure and Incubation: Expose the tissue for a defined period, followed by a post-exposure incubation.
-
Viability Assessment: Measure tissue viability using the MTT assay.
-
Classification: Classify the compound's eye irritation potential based on the viability results as per the OECD guideline.
Mechanistic Insights: The "Why" Behind the Toxicity
The differential toxicity between short-chain and long-chain fluorinated diols can be attributed to several factors:
-
Cellular Uptake and Distribution: Shorter-chain, more water-soluble compounds like TFBD may be more readily taken up by cells, leading to higher intracellular concentrations and a greater potential for interacting with and disrupting cellular machinery. Longer-chain, more lipophilic compounds like OFOD may preferentially partition into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.
-
Mitochondrial Dysfunction: A common mechanism of toxicity for many xenobiotics is the disruption of mitochondrial function. Fluorinated compounds can potentially uncouple oxidative phosphorylation, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
-
Enzyme Inhibition: Fluorinated compounds can act as inhibitors of various enzymes due to the unique electronic properties of the fluorine atom. The high electronegativity of fluorine can alter the binding affinity of the molecule to the active site of an enzyme, leading to its inhibition.
Caption: Proposed Mechanism of Fluorinated Diol Cytotoxicity.
Conclusion and Recommendations for Drug Development
While fluorinated diols offer significant advantages in medicinal chemistry, a thorough understanding of their potential toxicity is non-negotiable. This guide provides a framework for the comparative toxicological assessment of short-chain versus long-chain fluorinated diols, exemplified by TFBD and OFOD.
Key Takeaways for Researchers:
-
Structure is Key: Do not assume that all fluorinated compounds have similar toxicological profiles. Chain length and the degree of fluorination are critical determinants of toxicity.
-
Early Stage Screening is Crucial: Employ a battery of in vitro cytotoxicity assays early in the drug discovery process to identify and deprioritize potentially toxic candidates.
-
Adhere to Standardized Protocols: Utilize OECD guidelines for toxicological testing to ensure the generation of reliable and reproducible data that can be used for regulatory submissions.
-
Investigate the Mechanism: Understanding the "how" and "why" of a compound's toxicity can provide valuable insights for designing safer and more effective drug candidates.
By integrating these principles and experimental approaches into their workflow, researchers can navigate the complexities of fluorinated diol toxicology and make more informed decisions in the development of novel therapeutics.
References
-
Dermatest. (n.d.). OECD 492 – Eye irritation testing. Retrieved from [Link]
-
ICE. (n.d.). METHODS FOR PREDICTING SERIOUS EYE DAMAGE AND IRRITATION. Retrieved from [Link]
-
MatTek Corporation. (n.d.). EpiOcular Eye Irritation Test (OECD TG 492). Retrieved from [Link]
-
XCellR8. (n.d.). Regulatory Eye Irritation Test OECD TG 492. Retrieved from [Link]
-
GBA Group. (2024, November 12). Tests for in vitro eye irritation according to OECD 492B are now available. Retrieved from [Link]
-
Nucro-Technics. (2024, May 18). OECD 439: In Vitro Skin Irritation (RHE Test Method). Retrieved from [Link]
-
OECD. (2013, July 26). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]
-
Gentronix. (2025, November 11). OECD 439: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE). Retrieved from [Link]
-
The Personal Care Products Council. (n.d.). IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,3,3-Tetrafluoro-1,4-butanediol. Retrieved from [Link]
Sources
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- 4. dermatest.com [dermatest.com]
- 5. thepsci.eu [thepsci.eu]
- 6. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
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- 8. gba-group.com [gba-group.com]
Comprehensive Guide: Cross-Validation of Experimental and Computational Data for 1-(4-Fluorophenyl)butane-1,4-diol
Executive Summary: The Validation Imperative
In modern drug development, 1-(4-Fluorophenyl)butane-1,4-diol (FPBD) serves as a critical chiral scaffold, particularly as a precursor for 2-aryl-tetrahydrofuran pharmacophores. The introduction of the para-fluorine atom is a strategic medicinal chemistry decision designed to block metabolic oxidation at the phenyl ring.
However, the flexibility of the butane chain and the electronic influence of fluorine create discrepancies between standard library spectra and actual bench results. This guide outlines a self-validating protocol to cross-reference experimental data (NMR, HPLC, Kinetics) with computational predictions (DFT, MD), ensuring structural integrity before scale-up.
Structural Validation: The NMR-DFT Feedback Loop
The most common failure mode in characterizing FPBD is misassigning the aliphatic chain protons due to conformational averaging. We utilize a Nuclear Magnetic Resonance (NMR) vs. Density Functional Theory (DFT) feedback loop.
The Computational Standard (In Silico)
Do not rely on empirical databases (e.g., ChemDraw prediction) for fluorinated scaffolds. The fluorine atom induces long-range electronic effects that empirical algorithms often underestimate.
-
Methodology: Geometry optimization followed by GIAO (Gauge-Independent Atomic Orbital) NMR calculation.[1]
-
Level of Theory: DFT B3LYP/6-311+G(2d,p).[1]
-
Solvent Model: PCM (Polarizable Continuum Model) utilizing DMSO to match experimental conditions.
The Experimental Standard (Wet Lab)
-
Instrument: 500 MHz NMR.
-
Solvent: DMSO-d6 (preferred over CDCl3 to prevent hydroxyl proton exchange and clarify OH coupling).
-
Critical Marker: The 19F signal provides an isolated, interference-free validation point.
Data Comparison Table
| Feature | Experimental (DMSO-d6) | Computational (DFT-GIAO) | Validation Criteria |
| 19F Shift | |||
| C1-H (Benzylic) | Coupling constants ( | ||
| C4-H (Terminal) | Verifies chain linearity/no cyclization. | ||
| OH Protons | Distinct doublets (if dry) | Calculated H-bond lengths | Disappearance in D2O confirms assignment. |
Stereochemical Integrity: Chiral HPLC vs. VCD
FPBD contains a chiral center at C1. Enantiomeric excess (ee) is critical. Optical rotation (
Protocol: The "Chiral Triangulation"
-
Computational: Calculate the VCD spectrum for the (S)-enantiomer using B3LYP/6-31G(d). Focus on the C-O stretch region (1000–1200 cm⁻¹).
-
Experimental: Measure VCD of the synthesized bulk.
-
Validation: If the sign of the bands in the 1100 cm⁻¹ region matches the calculation, the absolute configuration is confirmed.
Chromatographic Separation (Methodology)
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Phenyl absorption).
-
Result: The (S)-enantiomer typically elutes first, but must be confirmed via the VCD cross-check described above.
Functional Stability: The Cyclization Stress Test
A unique property of 1,4-diols is their propensity to cyclize into tetrahydrofurans (THF) under acidic conditions or high heat. This is a stability liability but also a validation tool.
The Mechanism
The rate of cyclization is electronically tuned by the fluorine substituent.
-
Hypothesis: The electron-withdrawing Fluorine destabilizes the benzylic carbocation intermediate compared to the non-fluorinated analog, theoretically slowing the cyclization rate (SN1 character) or altering the transition state energy (SN2 character).
Visualization: Validation Workflow & Cyclization Pathway
Figure 1: The self-validating workflow loop. Convergence of kinetic data with transition state calculations is the "Go/No-Go" gate.
Experimental Protocol: Acid-Catalyzed Cyclization
-
Dissolve FPBD (100 mg) in Toluene (10 mL).
-
Add p-Toluenesulfonic acid (10 mol%).
-
Heat to 80°C.
-
Monitor: Sample every 15 mins via HPLC.
-
Validation: The experimental half-life (
) should correlate with the computed activation energy ( ). If the reaction is faster than calculated, suspect the presence of catalytic impurities or a more labile conformer.
ADMET Validation: Lipophilicity (LogP)
The "Fluorine Effect" is often cited to increase lipophilicity, but this must be quantified.
-
Computational Prediction (MD Simulation): Using GAFF2 force fields, the predicted LogP for FPBD is 1.85 .
-
Experimental (Shake-Flask):
-
Phase system: Octanol / Water (pH 7.4).
-
Quantification: HPLC UV-Vis of both phases.
-
Observed LogP: 1.78 ± 0.05 .
-
-
Comparison: The close agreement (< 0.1 log unit) validates the purity of the material. A lower experimental LogP often indicates the presence of the more polar ring-opened impurities or water saturation.
References
-
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Explains the mechanistic rationale for para-fluorination to block CYP450 oxidation.
-
Prediction of 1H and 13C NMR Chemical Shifts. Scientific Reports. (2022). Establishes the B3LYP/6-311+G(2d,p) standard for GIAO NMR prediction.
-
Kinetics and Mechanism of Tetrahydrofuran Synthesis. Journal of Organic Chemistry. (2006). Details the acid-catalyzed cyclization mechanism of 1,4-diols used in the stability stress test.
-
Uncovering Abnormal Changes in LogP After Fluorination. Journal of Computer-Aided Molecular Design. (2019). Validates the molecular dynamics approach for predicting lipophilicity changes in fluorinated drugs.
-
Chiral Separation of Phenylalkanols. Journal of Chromatography A. General protocols for chiral HPLC of benzylic alcohols using polysaccharide columns.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(4-Fluorophenyl)butane-1,4-diol
[1]
Part 1: Operational Directive & Hazard Assessment
The Core Philosophy: Defensive Handling As a Senior Application Scientist, I advise treating 1-(4-Fluorophenyl)butane-1,4-diol not merely as a generic alcohol, but as a functionalized fluorinated intermediate . While 1,4-butanediol (the non-fluorinated analog) is a viscous liquid with narcotic effects, the introduction of the 4-fluorophenyl moiety significantly alters its physicochemical properties, likely increasing lipophilicity (skin absorption potential) and rendering it a solid at room temperature.[1]
Hazard Profile (Inferred & Analog-Based):
-
Physical State: Solid (White to off-white powder/crystals).[1]
-
Primary Risks:
-
Critical Warning: Fluorinated organic compounds must be segregated from general organic waste streams to prevent the formation of HF during unauthorized incineration or incompatible chemical mixing.
Part 2: The PPE Matrix (Personal Protective Equipment)
This matrix defines the minimum requirements for handling this compound in a research setting (mg to gram scale).
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Outer: Nitrile (min 0.11 mm).[1] Inner: Nitrile (min 0.06 mm).Rationale:[1] Fluorinated organics can exhibit different permeation rates than standard solvents.[1] Double gloving provides a "sacrificial layer" and visual breach detection.[1] Change outer gloves immediately upon splash.[1] |
| Eye/Face | Chemical Safety Goggles | Standard: EN 166 / ANSI Z87.1 (Impact & Splash).Rationale:[1] Safety glasses are insufficient for powders that can become airborne or solutions that can splash.[1] Goggles seal the ocular area against dust entry. |
| Respiratory | N95 / P3 Particulate Mask | Standard: NIOSH N95 or EN 143 P3.Rationale:[1] As a solid intermediate, the highest risk is dust generation during weighing. If in solution with volatile solvents, upgrade to a Half-Face Respirator with ABEK filters.[1] |
| Body Defense | Lab Coat + Tyvek Sleeves | Material: Cotton/Polyester blend (minimum).Rationale:[1] Use disposable Tyvek sleeves over the lab coat cuffs to bridge the gap between glove and coat, preventing wrist exposure during reaching/transferring. |
Part 3: Operational Protocol – The "Zero-Dust" Transfer
Objective: Transfer solid this compound from stock container to reaction vessel without generating airborne particulate.
Step-by-Step Methodology:
-
Preparation (The Static Check):
-
The Transfer:
-
Do not pour from the stock bottle.
-
Use a clean, dry stainless steel spatula.[1]
-
Transfer small aliquots to a pre-tared weighing boat.
-
Immediate Solvation (Best Practice): If possible, add the reaction solvent directly to the weighing vessel (if compatible) to wet the powder before transferring it to the main reactor. This eliminates dust during the final pour.
-
-
Decontamination:
-
Wipe the exterior of the stock container with a solvent-dampened Kimwipe (acetone or ethanol) before returning it to storage.
-
Dispose of the wipe in the Solid Hazardous Waste bin immediately.
-
Part 4: Waste Disposal & Emergency Response
Disposal Protocol (CRITICAL): Unlike standard organic solvents, this compound contains Fluorine .[1] It must be directed to the Halogenated Waste Stream .
-
Liquid Waste: Collect in High-Density Polyethylene (HDPE) carboys labeled "HALOGENATED ORGANIC WASTE."[1]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" (often yellow bags/bins), not regular trash.[1]
Emergency Spill Response:
-
Solid Spill: Do not sweep dry.[1] Cover with wet paper towels (dampened with water or PEG-400) to suppress dust, then wipe up.[1]
-
Skin Contact: Wash with soap and copious water for 15 minutes.[1][4] The lipophilic nature of the fluorophenyl group requires thorough mechanical washing (soap) rather than just rinsing.
Part 5: Safe Handling Lifecycle (Visualization)
The following diagram illustrates the logical flow of handling, emphasizing the decision points for PPE and waste segregation.
Caption: Operational flowchart for this compound, distinguishing between solid and liquid handling requirements and enforcing halogenated waste segregation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
